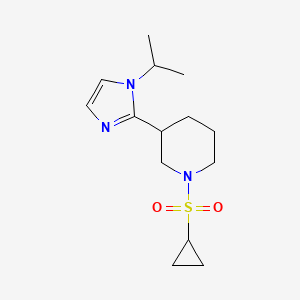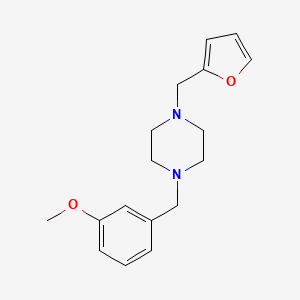
N-(4-methylphenyl)-2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methylphenyl)-2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinesulfonamide is a synthetic compound that has been extensively studied for its potential use in scientific research. It is commonly referred to as quinoxaline sulfonamide and is known for its unique chemical structure and properties.
作用機序
The mechanism of action of quinoxaline sulfonamide is complex and involves the inhibition of various enzymes and proteins in the body. It has been found to inhibit the activity of protein kinase CK2, which plays a key role in cell growth and proliferation. It has also been shown to inhibit the activity of topoisomerase I and II, which are enzymes involved in DNA replication and repair. The exact mechanism of action of quinoxaline sulfonamide is still being studied, and further research is needed to fully understand its effects on the body.
Biochemical and Physiological Effects:
Quinoxaline sulfonamide has been shown to have a wide range of biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and inhibit the growth and proliferation of various types of cancer cells. It has also been shown to have anti-inflammatory properties and to modulate the immune system. Further research is needed to fully understand the biochemical and physiological effects of quinoxaline sulfonamide.
実験室実験の利点と制限
Quinoxaline sulfonamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research. It has also been extensively studied, and its properties and mechanisms of action are well understood. However, there are also some limitations to its use in lab experiments. It can be toxic at high concentrations, and its effects on the body are not fully understood. Further research is needed to fully understand the advantages and limitations of quinoxaline sulfonamide for use in lab experiments.
将来の方向性
There are several future directions for research on quinoxaline sulfonamide. One area of research is focused on its potential use as a therapeutic agent for the treatment of cancer and other diseases. Further research is needed to fully understand its effects on the body and to develop new treatments based on its properties. Another area of research is focused on its use as a fluorescent probe for the detection of DNA damage. Further research is needed to develop new methods for detecting DNA damage and to understand the mechanisms underlying its effects. Finally, there is a need for further research to fully understand the biochemical and physiological effects of quinoxaline sulfonamide and to develop new applications for its use in scientific research.
合成法
Quinoxaline sulfonamide can be synthesized through a multi-step process involving the reaction of 4-methylphenylhydrazine with ethyl acetoacetate, followed by the addition of sulfuric acid and sodium nitrite. The resulting compound is then treated with sodium hydroxide and chlorosulfonic acid to form the final product. The synthesis of quinoxaline sulfonamide is a complex process that requires careful attention to detail and precise control of reaction conditions.
科学的研究の応用
Quinoxaline sulfonamide has been studied extensively for its potential use in scientific research. It has been found to have a wide range of applications, including as a fluorescent probe for the detection of DNA damage, as an inhibitor of protein kinase CK2, and as a potential therapeutic agent for the treatment of cancer and other diseases. Its unique chemical structure and properties make it an ideal candidate for further research in a variety of fields.
特性
IUPAC Name |
N-(4-methylphenyl)-2,3-dioxo-1,4-dihydroquinoxaline-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4S/c1-9-2-4-10(5-3-9)18-23(21,22)11-6-7-12-13(8-11)17-15(20)14(19)16-12/h2-8,18H,1H3,(H,16,19)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWFFPCHKPFOYOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)NC(=O)C(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6591688 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-cyclopropyl-2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetamide](/img/structure/B5688893.png)
![(3aS*,5S*,9aS*)-5-(2,1,3-benzoxadiazol-5-yl)-2-(2-phenylethyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5688912.png)

![9-[(3,5-dimethyl-4,5-dihydroisoxazol-5-yl)carbonyl]-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5688927.png)
![N-{4-[1-ethyl-3-(2-thienylmethyl)-1H-1,2,4-triazol-5-yl]phenyl}-N-methylmethanesulfonamide](/img/structure/B5688935.png)
![N-[(3-cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5688942.png)
![2-(2-methyl-1H-benzimidazol-5-yl)-N-[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethyl]acetamide](/img/structure/B5688949.png)
![(1R*,3S*)-3-(2-hydroxyethoxy)-7-[(3-methoxyphenyl)acetyl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5688959.png)
![{3-(2-methoxyethyl)-1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-3-piperidinyl}methanol](/img/structure/B5688978.png)
![8-(phenylsulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5688982.png)
![4-[4-(2-furoyl)-1-piperazinyl]-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B5688986.png)